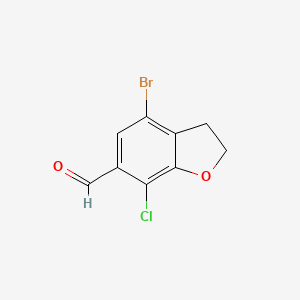
7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The bromine atom at the 7th position and the cyclopropylmethyl group attached to the nitrogen atom of the indole ring make this compound unique and of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid typically involves the following steps:
Cyclopropylmethylation: The attachment of the cyclopropylmethyl group to the nitrogen atom of the indole ring can be carried out using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to the formation of the corresponding hydrogenated indole derivative.
Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrogenated indole derivatives.
Substitution: Formation of new indole derivatives with various functional groups.
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
Drug Development: The unique structure of the compound makes it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific pathways. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards these targets.
類似化合物との比較
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carboxylic acid: Similar structure but with a phenyl group instead of a cyclopropylmethyl group.
7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar bromination pattern but different core structure.
Uniqueness: The presence of the cyclopropylmethyl group and the specific positioning of the bromine atom make 7-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid unique
特性
分子式 |
C13H12BrNO2 |
|---|---|
分子量 |
294.14 g/mol |
IUPAC名 |
7-bromo-1-(cyclopropylmethyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO2/c14-10-3-1-2-9-6-11(13(16)17)15(12(9)10)7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,16,17) |
InChIキー |
DVPDUQKUJGRXEP-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C(=CC3=C2C(=CC=C3)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13927034.png)
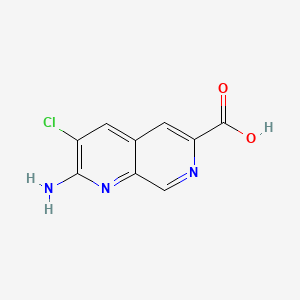
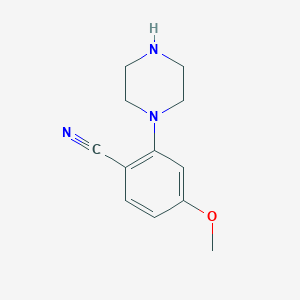
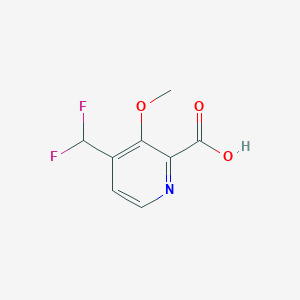
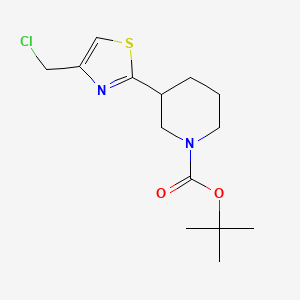
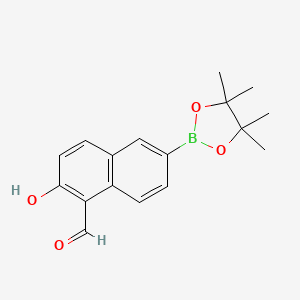
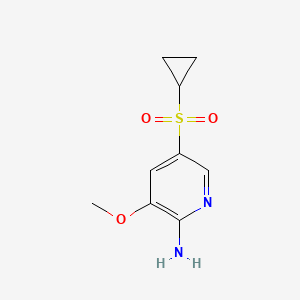
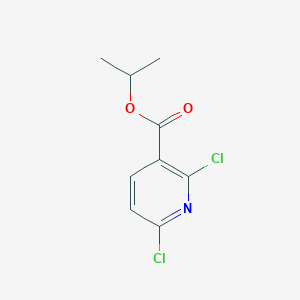


![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)

